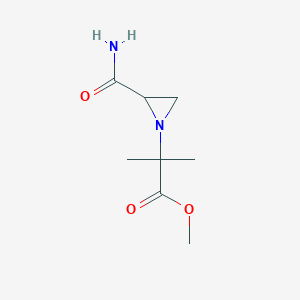

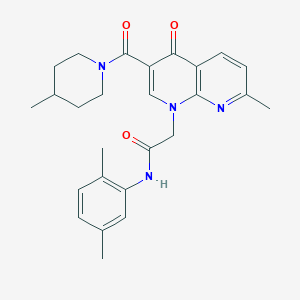

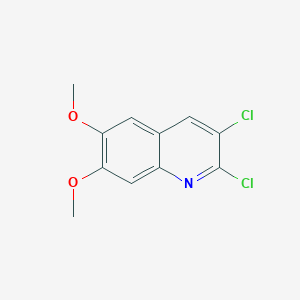

![molecular formula C11H14N4O B2954825 5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine CAS No. 2168281-11-4](/img/structure/B2954825.png)

5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine via a one-step substitution reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR, FTIR, and X-ray diffraction . For example, one study confirmed the structure of a similar compound, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, using 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the studies on similar compounds . For instance, one study reported that pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on the available data . For instance, one source reported that 1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride, a similar compound, has a molecular weight of 169.61 and is a solid at room temperature .Scientific Research Applications

Synthesis and Characterization

A study by Amirnasr et al. (2002) focused on the synthesis and characterization of complexes involving morpholine and other amines, revealing insights into molecular structures and bonding. Their work, involving X-ray crystallography, highlighted the structural nuances of these complexes, which can be pivotal for developing new materials and understanding chemical interactions (Amirnasr, Schenk, & Meghdadi, 2002).

Biological Activities and DNA Interactions

Koçak et al. (2013) explored the biological activities and DNA interactions of heterocyclic amine substituted phosphazenes. Their findings contribute to the understanding of how these compounds interact with biological molecules, which is crucial for drug design and biochemical research (Koçak, Koçoğlu, Okumuş, Kılıç, Öztürk, Hökelek, Öner, & Açık, 2013).

Chemical Reactions and Mechanisms

The study by Purrello & Vullo (1974) on the reaction of ω-cyanoacetophenone derivatives with secondary amines, including morpholine, to synthesize aminopyridine derivatives, sheds light on novel synthetic pathways and mechanisms. This research enriches the field of organic synthesis by providing new methods for constructing complex heterocyclic structures (Purrello & Vullo, 1974).

Material Science and Polymerization

Lin et al. (2016) investigated the synthesis and characterization of multidentate ethylene bridged pyrrole- and ketoamine-morpholine aluminum compounds. Their work, focusing on the structure and electrochemical properties of these compounds, contributes to the development of new materials with potential applications in catalysis, polymerization, and material science (Lin, Cai, Chang, Hu, Lee, Datta, Hsiao, Lin, & Huang, 2016).

Mechanism of Action

The mechanism of action of “5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine” can be inferred from the studies on similar compounds . For example, one study reported that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3, suggesting that they may act by inhibiting these receptors .

Safety and Hazards

Future Directions

The future directions for the research on “5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine” could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more studies could be conducted to explore its potential applications in various fields, such as pharmaceuticals, organic materials, and bioactive molecules .

Properties

IUPAC Name |

5-morpholin-4-yl-1H-pyrrolo[3,2-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-8-7-10-9(1-2-13-10)14-11(8)15-3-5-16-6-4-15/h1-2,7,13H,3-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRIAHMECFLXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C2N)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

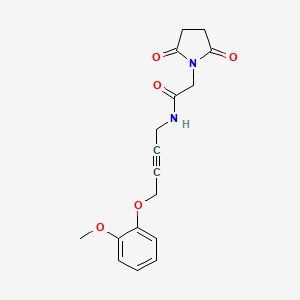

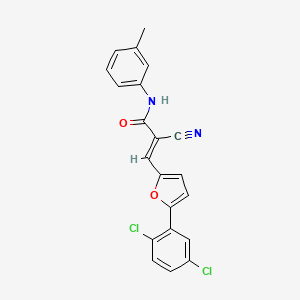

![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)

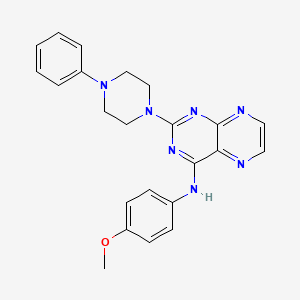

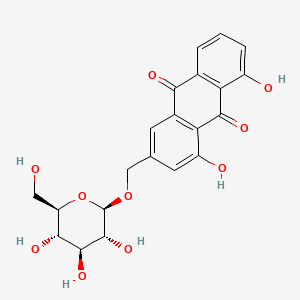

![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)

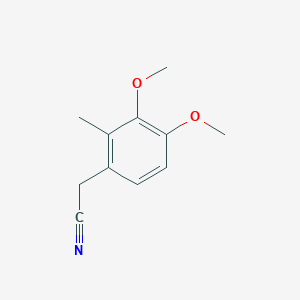

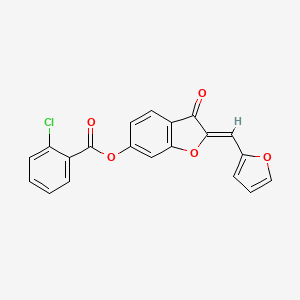

![1,6,7-trimethyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2954763.png)